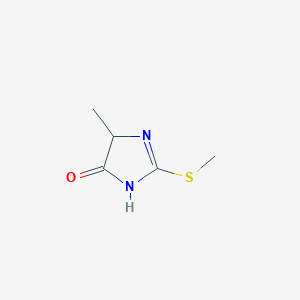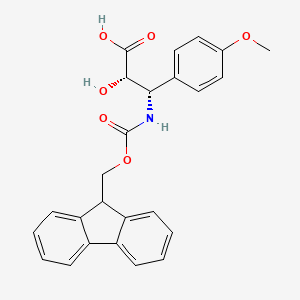![molecular formula C14H12Br2N2 B3059313 二[4-(溴甲基)苯基]重氮 CAS No. 97654-99-4](/img/structure/B3059313.png)
二[4-(溴甲基)苯基]重氮
描述
Diazene, bis[4-(bromomethyl)phenyl]- is an organic compound with the molecular formula C14H12Br2N2. It is also known by its IUPAC name, 1,2-bis[4-(bromomethyl)phenyl]diazene. This compound is characterized by the presence of two bromomethyl groups attached to a diazene (N=N) linkage, which connects two phenyl rings. The compound is solid at room temperature and is used in various chemical reactions and applications .
科学研究应用
Diazene, bis[4-(bromomethyl)phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and anticancer agents.
Industry: Utilized in the production of dyes, pigments, and polymers due to its ability to undergo various chemical transformations .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diazene, bis[4-(bromomethyl)phenyl]- typically involves the bromination of 4-methylbenzene followed by a diazotization reaction. The general synthetic route can be summarized as follows:
Bromination: 4-methylbenzene is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to yield 4-bromomethylbenzene.
Diazotization: The 4-bromomethylbenzene is then subjected to diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is coupled with another molecule of 4-bromomethylbenzene under basic conditions to form diazene, bis[4-(bromomethyl)phenyl]-
Industrial Production Methods
Industrial production methods for diazene, bis[4-(bromomethyl)phenyl]- follow similar synthetic routes but are optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
化学反应分析
Types of Reactions
Diazene, bis[4-(bromomethyl)phenyl]- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation and Reduction: The diazene linkage can be reduced to form hydrazine derivatives or oxidized to form azo compounds.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form larger, more complex molecules
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used in acidic or basic media
Major Products
Substitution Products: Depending on the nucleophile, products can include 4-(hydroxymethyl)phenyl diazene, 4-(aminomethyl)phenyl diazene, and 4-(thiomethyl)phenyl diazene.
Reduction Products: Hydrazine derivatives.
Oxidation Products: Azo compounds
作用机制
The mechanism of action of diazene, bis[4-(bromomethyl)phenyl]- involves its ability to participate in various chemical reactions due to the presence of reactive bromomethyl groups and the diazene linkage. The bromomethyl groups can undergo nucleophilic substitution, allowing the compound to form covalent bonds with nucleophiles. The diazene linkage can be reduced or oxidized, enabling the compound to act as a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
相似化合物的比较
Similar Compounds
4,4’-Dibromobiphenyl: Similar structure but lacks the diazene linkage.
4,4’-Dibromoazobenzene: Contains an azo linkage (N=N) instead of a diazene linkage.
4-Bromomethylphenylhydrazine: Contains a hydrazine group (NH-NH2) instead of a diazene linkage
Uniqueness
Diazene, bis[4-(bromomethyl)phenyl]- is unique due to the presence of both bromomethyl groups and a diazene linkage, which confer distinct reactivity and versatility in chemical synthesis. This combination allows it to participate in a wide range of reactions, making it a valuable compound in various fields of research and industry .
属性
IUPAC Name |
bis[4-(bromomethyl)phenyl]diazene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Br2N2/c15-9-11-1-5-13(6-2-11)17-18-14-7-3-12(10-16)4-8-14/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDYHLBNKHPRBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)N=NC2=CC=C(C=C2)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60575401 | |
| Record name | (E)-Bis[4-(bromomethyl)phenyl]diazene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60575401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97654-99-4 | |
| Record name | (E)-Bis[4-(bromomethyl)phenyl]diazene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60575401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















